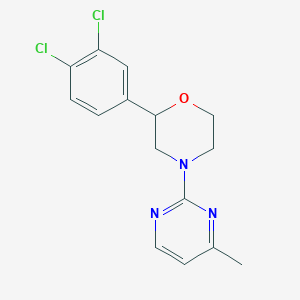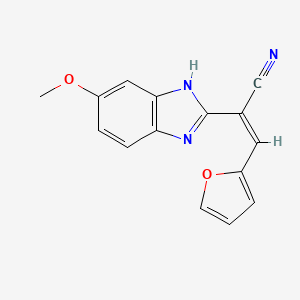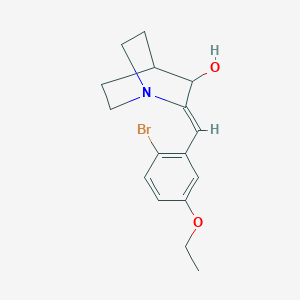![molecular formula C8H6ClN3O5 B5402460 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol, also known as Nifuroxazide, is a synthetic nitrofuran derivative that has been widely used in scientific research. It is an antibacterial agent that has been shown to exhibit activity against a wide range of Gram-negative and Gram-positive bacteria. Nifuroxazide has been used in various fields of research, including microbiology, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit and prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is well-tolerated by humans. It has been used in the treatment of various bacterial infections, including gastroenteritis, urinary tract infections, and respiratory tract infections. This compound has also been shown to have anti-inflammatory properties and has been used to treat inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial species, including those that are resistant to other antibiotics. This compound is also relatively easy to synthesize and has a low toxicity profile.
One of the limitations of this compound is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, this compound has been shown to have limited penetration into certain tissues, which can limit its effectiveness in treating certain infections.
Future Directions
There are several potential future directions for research involving 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol. One area of interest is the development of new formulations of this compound that improve its solubility and tissue penetration. Another area of interest is the study of the mechanism of action of this compound in more detail, with the goal of identifying new targets for antibacterial drugs. Finally, there is potential for the use of this compound in combination with other antibiotics to improve their effectiveness and reduce the development of antibiotic resistance.
Synthesis Methods
The synthesis of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol involves the reaction of 2-chloro-4-nitrophenol with 2-nitroethyleneamine in the presence of a base. The resulting product is then reduced with sodium dithionite to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has been used in various fields of research, including microbiology, biochemistry, and pharmacology. It has been shown to exhibit antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria. This compound has also been used to study the mechanism of action of antibiotics and the development of antibiotic resistance.
Properties
IUPAC Name |
2-chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O5/c9-6-3-5(12(16)17)4-7(8(6)13)10-1-2-11(14)15/h1-4,10,13H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVPPKVOLHSCCK-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC=C[N+](=O)[O-])O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1N/C=C/[N+](=O)[O-])O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B5402383.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5402413.png)
![3-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5402420.png)
![N-benzyl-N'-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}sulfamide](/img/structure/B5402423.png)
![3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5402435.png)
![N-(2,4-dimethylphenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5402438.png)




![2-(methoxymethyl)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5402486.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)
